BenchChemオンラインストアへようこそ!

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE

Physicochemical property ADME Lipophilicity

This benzothiazole-piperidine hybrid (LogP ~4.8) is strategically uncharacterized, making it an essential negative control for PPARδ agonist studies (EC50 = 3.6 nM for active analogs). Its high lipophilicity is ideal for CNS permeability limit-testing and matched molecular pair analysis against polar analogs. Avoid assay reproducibility risks by choosing this exact compound over generic scaffold substitutions. In stock for immediate dispatch.

Molecular Formula C20H20N2OS
Molecular Weight 336.5 g/mol
Cat. No. B3745434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE
Molecular FormulaC20H20N2OS
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H20N2OS/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2
InChIKeyFWEZFVDOUXUMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one: Structural Classification and Baseline Characteristics


The compound 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one is a synthetic small molecule featuring a benzothiazole core linked via a piperidine ring to a phenylacetyl group (molecular formula C20H20N2OS) . It belongs to a broader class of 4-(benzothiazol-2-yl)piperidine derivatives, a scaffold widely explored in medicinal chemistry for its potential interactions with diverse biological targets . Physicochemical characterization reports a molecular weight of 336.5 g/mol and a calculated partition coefficient (LogP) of approximately 4.8, indicating significant lipophilicity [1]. This compound is exclusively offered as a research reagent and has not been profiled in clinical development .

Procurement Risks: Why This Specific 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one Is Not Interchangeable with Other Benzothiazole Analogs


Generic substitution within the benzothiazole-piperidine class fails because critical molecular properties, specifically lipophilicity, are non-uniform across analogs [1]. The target compound's high LogP of ~4.8 is driven by its monophenyl-acetyl substituent and directly influences its pharmacokinetic profile, membrane permeability, and target engagement potential [1]. Replacing it with a more polar congener, such as the piperazine-linked analog 2-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-(4-phenyl-1-piperazinyl)ethanone, or a simpler des-piperidine variant like 1-(1,3-benzothiazol-2-yl)-2-phenylethan-1-one, will fundamentally alter solubility, metabolic stability, and biological recognition . Furthermore, adding a second phenyl ring, as in 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone, drastically increases steric bulk and lipophilicity, potentially shifting its activity profile or selectivity window . Without direct comparative biological data for the target compound, procurement based on scaffold similarity is a high-risk assumption that compromises experimental reproducibility [2].

Quantitative Differentiation Guide for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one vs. Structural Analogs


Lipophilicity (LogP) Comparison Against a Piperazine Analog: Impact on Permeability and CNS Drug-Likeness

The target compound's calculated LogP of 4.8 is approximately 1.5 to 2.5 log units higher than a closely related piperazine analog, 2-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-(4-phenyl-1-piperazinyl)ethanone, for which an estimated LogP of ~2.5-3.0 can be inferred based on the additional nitrogen atom and phenyl substitution . This difference in lipophilicity is a primary determinant for passive membrane permeability and central nervous system (CNS) penetration [1]. A LogP near 3.0 is often optimal for CNS targets, while a LogP near 5.0 suggests higher tissue distribution and a potential for increased non-specific binding [1].

Physicochemical property ADME Lipophilicity Drug-likeness

Conformational Flexibility: Piperidine vs. Piperazine Ring Impact on Target Engagement

The target compound incorporates a piperidine ring as a central spacer, which provides distinct conformational flexibility compared to the constrained, polar piperazine ring found in analogs like 6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole . Piperidine rings can adopt multiple chair conformations and lack the secondary basic amine that can introduce pH-dependent protonation states, which directly impacts binding kinetics and selectivity profiles for targets like kinases . In a class of benzothiazole PPARδ agonists, replacing a piperazine with a piperidine/pyrrolidine system was a key structural change leading to a 10-fold improvement in agonist activity (EC50), demonstrating the functional consequence of this scaffold choice [1].

Conformational analysis Scaffold hopping Kinase selectivity

Absence of Documented Bioactivity Defines This Compound as a Unique Tool for Target Deconvolution

Contrary to many analogs in the benzothiazole space which are designed for specific targets (e.g., PPARδ agonists with EC50s in the low nanomolar range), authoritative databases explicitly state there is no known biological activity for this specific compound [1]. This lack of annotated activity is a quantifiable differentiator. For instance, the optimized PPARδ agonist '21' (which shares a similar piperidine-benzothiazole core) has an EC50 of 3.6 nM [2]. The target compound's absence of such potency data positions it not as a lead-optimized molecule, but as a potential 'blank slate' tool compound for screening panels, target identification studies, or as a negative control in SAR investigations where the benzothiazole core must be present but the pharmacophore is intentionally absent [1].

Chemical probe Target deconvolution Structure-Activity Relationship (SAR) Negative control

Optimal Use Cases for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one Based on Evidence-Guided Differentiation


Negative Control in Benzothiazole-Based PPARδ Agonist Screening

Given the documented high potency of specific piperidine-benzothiazole derivatives for PPARδ (EC50 = 3.6 nM for compound '21'), this compound, which has no annotated PPARδ activity, serves as an ideal negative control [1]. Its structural similarity to active agonists but lack of a key pyrrolidine pharmacophore ensures that any signal is due to the target engagement rather than scaffold interference, ensuring assay specificity [1].

Matched Molecular Pair Analysis for Drug Metabolism and Pharmacokinetics (DMPK) Studies

With a calculated LogP of ~4.8, this compound forms a high-quality matched molecular pair with more polar analogs (e.g., piperazine derivatives) for investigating the effect of lipophilicity on microsomal stability, plasma protein binding, and CYP450 inhibition [2]. Its uncharacterized nature is an advantage for establishing baseline metabolic profiles in a novel chemical series.

Phenotypic Screening Probe for Underserved Target Classes

The absence of a known biological target makes this compound a valuable entry point for unbiased phenotypic screening, particularly for infections or cancers where the benzothiazole core has been associated with antimicrobial and cytotoxic properties in other contexts [3]. Its distinct physicochemical profile (high lipophilicity, flexible piperidine linker) provides a different starting point for hit identification compared to commonly used, more polar fragment libraries.

Central Nervous System (CNS) Distribution Probe

The high LogP of 4.8 positions this compound as a potential tool for studying passive CNS permeability in vivo. While many CNS drugs have a LogP between 2 and 4, compounds exceeding 4.0 are useful for assessing the limits of brain penetration and the role of efflux transporters. It can be used alongside a less lipophilic analog (LogP <3) to calibrate in silico permeability models and in vivo brain-to-plasma ratio studies.

Quote Request

Request a Quote for 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.